molecular formula C12H17Cl2N5O2S B10931869 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10931869
M. Wt: 366.3 g/mol
InChI Key: ZORHSAHPEHCYLD-UHFFFAOYSA-N
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Description

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,5-dichloro-1-methyl-1H-pyrazole-3-carbaldehyde with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with the addition of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted derivatives with new functional groups replacing the dichloro groups

Scientific Research Applications

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of sulfonamide and dichloro groups in the compound enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    4,5-Dichloro-1-methyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Another precursor used in the synthesis.

    Sulfonamide derivatives: Compounds with similar sulfonamide functional groups, which may exhibit comparable biological activities.

Properties

Molecular Formula

C12H17Cl2N5O2S

Molecular Weight

366.3 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1-ethyl-N,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H17Cl2N5O2S/c1-5-19-8(2)10(6-15-19)22(20,21)17(3)7-9-11(13)12(14)18(4)16-9/h6H,5,7H2,1-4H3

InChI Key

ZORHSAHPEHCYLD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C)C

Origin of Product

United States

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